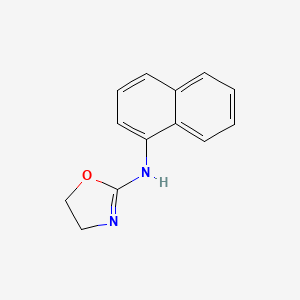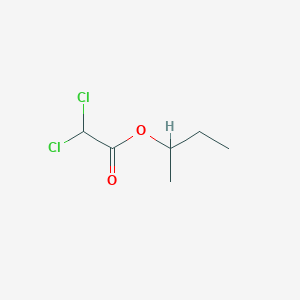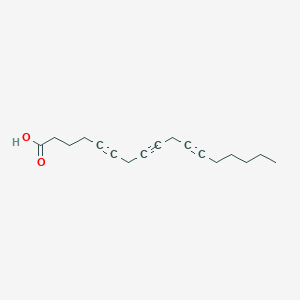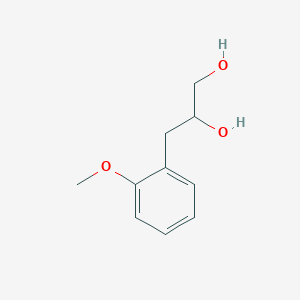![molecular formula C26H26N4O4S2 B12005146 2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)
2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This complex compound belongs to the class of 4-hydroxy-2-quinolones, which exhibit intriguing pharmaceutical and biological activities. These compounds have garnered attention in drug research and development due to their potential therapeutic applications . Now, let’s explore its synthesis, reactions, and applications.
準備方法
The synthetic routes for this compound involve intricate steps. While I don’t have specific details on its industrial production methods, researchers have explored various synthetic approaches. One notable method is the asymmetric reaction between methylquinoline-2(1H)-one and (E)-methyl 2-oxo-4-phenylbut-3-enoate, yielding pyrano[3,2-c]quinoline-2-carboxylic acid methyl ester . Further investigation is needed to uncover additional industrial-scale processes.
化学反応の分析
The compound likely undergoes diverse reactions, including oxidation, reduction, and substitution. Common reagents and conditions vary based on the specific transformation. Major products formed from these reactions remain an area of active research.
科学的研究の応用
This compound’s applications span multiple fields:
Chemistry: It serves as a building block for synthesizing related heterocycles.
Biology: Researchers explore its interactions with biological systems.
Medicine: Investigating its potential as a drug candidate.
Industry: Possible applications in materials science or catalysis.
作用機序
The compound’s mechanism of action involves molecular targets and pathways. Unfortunately, specific details are scarce, but further studies may shed light on its effects.
類似化合物との比較
While I don’t have a direct list of similar compounds, we can compare its structure, properties, and activities with other quinolone derivatives. Its uniqueness lies in the combination of its substituents and fused ring system.
特性
分子式 |
C26H26N4O4S2 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC名 |
(5E)-5-[[2-[(4-methoxyphenyl)methylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O4S2/c1-16-5-3-11-29-23(16)28-22(27-14-17-7-9-18(33-2)10-8-17)20(24(29)31)13-21-25(32)30(26(35)36-21)15-19-6-4-12-34-19/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3/b21-13+ |
InChIキー |
SEFIWUBQMLZJNF-FYJGNVAPSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C/3\C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=C(C=C5)OC |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)



![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)


![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005127.png)

